molecular formula C7H16ClNO2 B1664340 Acetylcholine chloride CAS No. 60-31-1

Acetylcholine chloride

Cat. No.: B1664340
CAS No.: 60-31-1
M. Wt: 181.66 g/mol
InChI Key: JUGOREOARAHOCO-UHFFFAOYSA-M
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Description

Acetylcholine chloride is a chemical compound that serves as a neurotransmitter in both the central and peripheral nervous systems. It is an ester of acetic acid and choline, and it plays a crucial role in transmitting nerve impulses across synapses. This compound is the primary neurotransmitter of the parasympathetic nervous system, which is responsible for contracting smooth muscles, dilating blood vessels, increasing bodily secretions, and slowing the heart rate .

Mechanism of Action

Target of Action

Acetylcholine chloride primarily targets acetylcholine receptors (AChRs) . These receptors are found in the central and peripheral nervous systems and are classified into two major types: muscarinic and nicotinic . Acetylcholine is the major transmitter at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a significant role in the regulation of neuronal differentiation, cellular proliferation, and apoptosis . The activation of AChRs increases cellular proliferation and neurogenesis . Regulation of intracellular calcium through AChRs may underlie many functions of ACh .

Pharmacokinetics

This rapid metabolism limits its use as an administered drug, although it is useful in some ophthalmological applications .

Result of Action

The action of this compound results in a wide range of physiological effects. In the cardiovascular system, it acts as a vasodilator, decreases heart rate, and decreases heart muscle contraction . In the gastrointestinal system, it increases peristalsis in the stomach and the amplitude of digestive contractions . In the brain, acetylcholine functions as a neurotransmitter and as a neuromodulator, playing an important role in arousal, attention, memory, and motivation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the physiological state of the organism, and the specific characteristics of the target cells can all affect the action, efficacy, and stability of acetylcholine

Biochemical Analysis

Biochemical Properties

Acetylcholine chloride acts as a cholinergic neurotransmitter, binding to nicotinic and muscarinic acetylcholine receptors . It facilitates the opening of calcium channels and influences the activity of dopaminergic neurons by stimulating nicotinic acetylcholine receptors . The compound interacts with enzymes such as choline acetyltransferase, which synthesizes acetylcholine from acetyl coenzyme A and choline . Additionally, this compound is metabolized by acetylcholinesterase, which breaks it down into acetate and choline .

Cellular Effects

This compound has a wide range of effects on various cell types and cellular processes. It plays a crucial role in muscle contraction by binding to receptors on muscle cells, causing sodium channels to open and initiating muscle contraction . In the nervous system, this compound influences cognitive functions, including memory and attention, by modulating neurotransmitter release and synaptic plasticity . It also affects smooth muscle cells, leading to the contraction of muscles in the gastrointestinal tract, bladder, and blood vessels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nicotinic and muscarinic receptors on the cell surface . Upon binding, it triggers a cascade of intracellular events, including the activation of G-proteins and the opening of ion channels . This results in changes in membrane potential and the initiation of cellular responses such as muscle contraction and neurotransmitter release . This compound also modulates gene expression by influencing signaling pathways that regulate transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable but can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro studies has shown that it can cause changes in cellular function, including alterations in receptor sensitivity and neurotransmitter release . In in vivo studies, prolonged administration of this compound has been associated with changes in heart rate and blood pressure regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve memory by stimulating nicotinic receptors . At high doses, this compound can cause toxic effects, including muscle paralysis and respiratory failure due to overstimulation of cholinergic receptors . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily its synthesis and degradation . The synthesis of this compound involves the enzyme choline acetyltransferase, which catalyzes the reaction between choline and acetyl coenzyme A . The degradation of this compound is mediated by acetylcholinesterase, which hydrolyzes it into acetate and choline . These metabolic pathways are crucial for maintaining the balance of acetylcholine levels in the body and ensuring proper neurotransmission .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The vesicular acetylcholine transporter (VAChT) is responsible for packaging this compound into synaptic vesicles for release into the synaptic cleft . Once released, this compound binds to receptors on target cells, initiating cellular responses . The distribution of this compound within tissues is influenced by its interaction with various transporters and binding proteins that regulate its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily within synaptic vesicles in cholinergic neurons . It is synthesized in the presynaptic terminal and stored in vesicles until it is released in response to a nerve impulse . The activity of this compound is regulated by its localization within these vesicles, as well as by post-translational modifications that target it to specific compartments or organelles . This precise localization is essential for the proper functioning of cholinergic neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylcholine chloride is synthesized through the reaction of choline with acetyl chloride. The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of the acetyl chloride. The general reaction is as follows: [ \text{Choline} + \text{Acetyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, this compound is produced by reacting choline with acetyl chloride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Acetylcholine chloride undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed by the enzyme acetylcholinesterase to produce choline and acetic acid.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by acetylcholinesterase in aqueous conditions.

    Oxidation: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Hydrolysis: Choline and acetic acid.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Derivatives of this compound with different functional groups.

Scientific Research Applications

Acetylcholine chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in neurotransmission and its effects on various biological systems.

    Medicine: Used in research on neurological disorders such as Alzheimer’s disease and myasthenia gravis. .

    Industry: Employed in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its dual role as a neurotransmitter and a neuromodulator. It is the primary neurotransmitter of the parasympathetic nervous system and plays a critical role in muscle activation and autonomic functions. Its ability to bind to both nicotinic and muscarinic receptors allows it to exert a wide range of physiological effects, making it distinct from other similar compounds .

Properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOREOARAHOCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-84-3 (Parent)
Record name Acetylcholine chloride [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5048978
Record name Acetylcholine chloride
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Molecular Weight

181.66 g/mol
Source PubChem
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Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60-31-1
Record name Acetylcholine chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcholine chloride [USP:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYLCHOLINE CHLORIDE
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Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, chloride (1:1)
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Record name Acetylcholine chloride
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Record name Acetylcholine chloride
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Record name ACETYLCHOLINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does acetylcholine chloride exert its effects within the body?

A1: this compound interacts with two primary types of receptors: muscarinic and nicotinic receptors. These receptors are found throughout the body in various tissues and organ systems.

  • Muscarinic receptors are G protein-coupled receptors primarily found in the parasympathetic nervous system, regulating functions like smooth muscle contraction, gland secretion, and heart rate. [, , , ]
  • Nicotinic receptors are ligand-gated ion channels found in the central nervous system, peripheral nervous system, and neuromuscular junctions. They play a role in muscle contraction, learning, memory, and reward pathways. [, , ]

Q2: Can you elaborate on the specific downstream effects of this compound binding to these receptors?

A2: Binding of this compound to its receptors initiates a cascade of downstream effects depending on the receptor type and location.

  • Muscarinic receptor activation generally leads to parasympathetic effects such as:
    • Smooth muscle contraction in the gastrointestinal tract, airways, bladder, and eyes. [, , , , , ]
    • Increased glandular secretions like saliva, sweat, and tears. []
    • Decreased heart rate and contractility. [, , , ]
  • Nicotinic receptor activation leads to:
    • Skeletal muscle contraction at the neuromuscular junction. [, , , ]
    • Neurotransmitter release in the brain (e.g., dopamine, serotonin). [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C₇H₁₆ClNO₂ and its molecular weight is 181.66 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not provided in the provided research papers, this compound can be characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [, ]

Q5: How stable is this compound under various conditions?

A5: this compound is known to be unstable in alkaline solutions and readily hydrolyzes. [, ] Its stability can be affected by factors like pH, temperature, and the presence of certain enzymes like acetylcholinesterase. [, , , ]

Q6: Are there any strategies to improve the stability of this compound?

A6: Several formulation strategies can be employed to enhance the stability of this compound, such as:

  • Lyophilization: This technique removes water from the formulation, improving stability. []
  • Encapsulation: Encapsulating this compound within nanoparticles or liposomes can protect it from degradation. []
  • Chemical modification: Synthesizing more stable analogs of this compound with improved pharmacokinetic properties. []

Q7: Has computational chemistry been used to study this compound?

A8: Yes, computational methods like DFT+D3 have been employed to define optimized parameters of the crystal lattice, atomic coordinates, bond lengths, and electronic structure of this compound. []

Q8: How do structural modifications of this compound affect its activity?

A8: Modifications to the structure of this compound can significantly impact its activity, potency, and selectivity for muscarinic and nicotinic receptors. For example:

  • Introduction of a methyl group on the beta carbon atom of the ethyl chain increases resistance to hydrolysis by acetylcholinesterase, resulting in a longer duration of action (e.g., acetyl-β-methylcholine chloride). [, ]
  • Replacing the acetyl group with a carbamate group leads to compounds with greater resistance to hydrolysis and prolonged duration of action (e.g., carbamoylcholine chloride). [, ]

Q9: What are some in vitro and in vivo models used to study this compound?

A9: Researchers utilize various models to investigate the effects of this compound:

  • In vitro models: Isolated tissue preparations such as rat uterus, ileum, and thoracic aorta are used to assess smooth muscle contraction and relaxation in response to this compound. [, , , ]
  • In vivo models:
    • Rodent models of asthma are employed to evaluate the effects of this compound on airway responsiveness. [, ]
    • Animal models of intestinal dysfunction are used to investigate the role of this compound in visceral sensitivity. []

Q10: What are the known toxic effects of this compound?

A10: While essential for numerous physiological functions, high doses of this compound can lead to cholinergic crisis, characterized by excessive parasympathetic stimulation. Symptoms may include:

  • Bradycardia and hypotension [, ]
  • Bronchospasm and increased secretions [, ]
  • Salivation, lacrimation, urination, defecation, and gastrointestinal cramping [, ]

Q11: Are there any specific drug delivery strategies being explored for this compound?

A12: this compound is primarily used for its immediate and localized effects, often administered intravenously or topically. Targeted drug delivery strategies are being explored for more stable analogs and derivatives of this compound to enhance their therapeutic potential. [, ]

Q12: How is this compound detected and quantified?

A12: Various analytical techniques can be employed for this compound detection and quantification:

  • Electrometric methods: These methods rely on measuring the pH change resulting from the enzymatic hydrolysis of this compound by acetylcholinesterase. []
  • Chemiluminescence methods: These methods utilize the activation effect of this compound on the luminol chemiluminescent reaction for detection. []
  • Flow injection analysis: This technique can be combined with spectrophotometry or other detection methods to quantify this compound based on its inhibitory effect on immobilized acetylcholinesterase. []

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